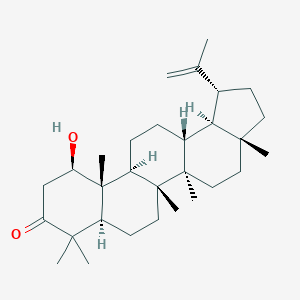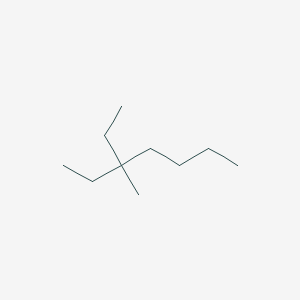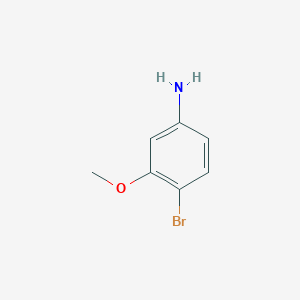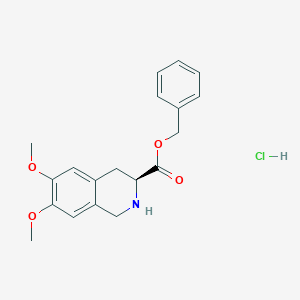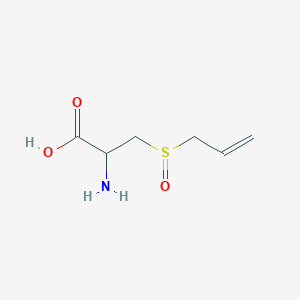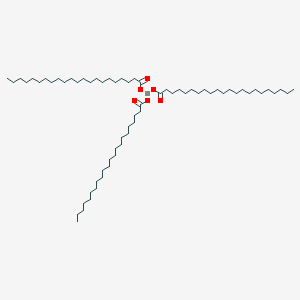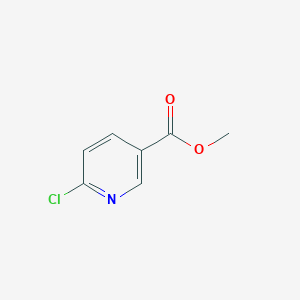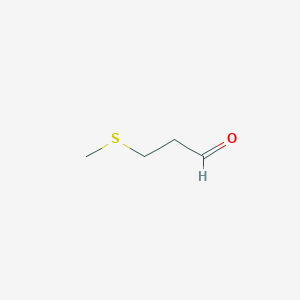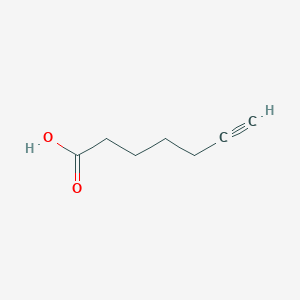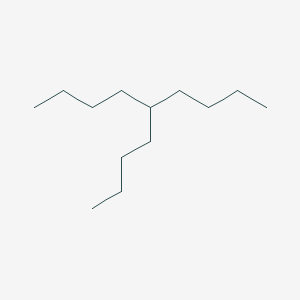
5-Butylnonane
Descripción general
Descripción
5-Butylnonane: is an organic compound with the molecular formula C₁₃H₂₈ . It is a member of the alkane family, which consists of hydrocarbons with single bonds between carbon atoms. The structure of this compound includes a nonane chain with a butyl group attached to the fifth carbon atom. This compound is known for its relatively simple structure and is often used in various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylnonane can be achieved through several methods, including:
Alkylation of Nonane: One common method involves the alkylation of nonane with butyl halides in the presence of a strong base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a suitable nonane derivative to form this compound. This reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes, such as:
Catalytic Hydrogenation: This method involves the hydrogenation of butyl-substituted alkenes in the presence of a metal catalyst like palladium or platinum. The reaction is conducted under high pressure and temperature to achieve high yields.
Fischer-Tropsch Synthesis: This process converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, including this compound, using a cobalt or iron catalyst. The reaction conditions include high pressure and temperature.
Análisis De Reacciones Químicas
Types of Reactions: 5-Butylnonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions to remove any functional groups that may be present.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (chlorine, bromine) using reagents like chlorine gas or bromine in the presence of light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (Pd, Pt)
Substitution: Chlorine gas (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Butyl alcohols, butyl aldehydes, butyl carboxylic acids
Reduction: Removal of functional groups, yielding pure hydrocarbons
Substitution: Halogenated butylnonanes
Aplicaciones Científicas De Investigación
Chemistry: 5-Butylnonane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties. It is also employed in studies of hydrocarbon behavior and reactivity.
Biology: While this compound itself may not have direct biological applications, its derivatives and related compounds are studied for their potential biological activities and interactions.
Medicine: There are no significant direct medical applications of this compound. its derivatives may be explored for pharmaceutical research and development.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other chemicals. It is also utilized in the production of lubricants and other hydrocarbon-based products.
Mecanismo De Acción
The mechanism of action of 5-Butylnonane primarily involves its interactions as a hydrocarbon. It does not have specific molecular targets or pathways due to its simple structure. its derivatives may exhibit various mechanisms of action depending on the functional groups attached to the hydrocarbon chain.
Comparación Con Compuestos Similares
Nonane: A straight-chain alkane with the formula C₉H₂₀.
Butane: A simple alkane with the formula C₄H₁₀.
Pentane: Another straight-chain alkane with the formula C₅H₁₂.
Comparison:
Nonane vs. 5-Butylnonane: While nonane is a straight-chain alkane, this compound has a butyl group attached to the fifth carbon atom, making it a branched alkane. This branching can affect its physical properties, such as boiling point and solubility.
Butane vs. This compound: Butane is a much smaller molecule compared to this compound. The increased chain length and branching in this compound result in different chemical and physical properties.
Pentane vs. This compound: Similar to butane, pentane is also smaller and less complex than this compound
Propiedades
IUPAC Name |
5-butylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSQPZMAIVSYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306287 | |
| Record name | 5-Butylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-63-9 | |
| Record name | 5-Butylnonane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Butylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



